Brain Natriuretic Peptide-32 rat
Description
Historical Context and Nomenclature of Natriuretic Peptides
The discovery of natriuretic peptides dates back to the mid-20th century with the observation that atrial extracts could induce sodium and water excretion. wikipedia.orgresearchgate.net This led to the isolation and naming of the first member, Atrial Natriuretic Peptide (ANP). nih.govwikipedia.org Subsequently, in 1988, a second peptide was isolated from porcine brain tissue and was thus named Brain Natriuretic Peptide (BNP). nih.govwikipedia.org Despite its name, further research revealed that the heart, particularly the cardiac ventricles, is the primary source of circulating BNP in response to ventricular stretch and volume overload. nih.govwikipedia.orggenscript.com This has led to the alternative name, B-type Natriuretic Peptide, though the BNP acronym remains widely used. wikipedia.org The family was later expanded to include C-type Natriuretic Peptide (CNP), initially also discovered in porcine brain extracts. wikipedia.orgnih.gov
Overview of Natriuretic Peptide Family and Subtypes in Mammals
The natriuretic peptide family in mammals primarily consists of three structurally related peptides: ANP, BNP, and CNP. wikipedia.orgnih.govnih.gov These peptides are synthesized as prohormones and share a common 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. researchgate.netnih.gov They exert their physiological effects by binding to specific membrane-bound receptors. wikipedia.org
Atrial Natriuretic Peptide (ANP): Primarily synthesized and secreted by the cardiac atria, ANP is a key regulator of blood pressure and volume. nih.govwikipedia.org
Brain Natriuretic Peptide (BNP): Secreted mainly by the cardiac ventricles, BNP also plays a significant role in cardiovascular homeostasis. nih.govgenscript.comnih.gov
C-type Natriuretic Peptide (CNP): While initially found in the brain, CNP is also expressed in other tissues like endothelial cells and is considered to function more as a neuropeptide or a local regulator. nih.govnih.gov
A lesser-known member is Urodilatin, which is derived from the same gene as ANP but is processed in the kidneys. wikipedia.org Additionally, Dendroaspis Natriuretic Peptide (DNP) was isolated from the venom of the green mamba snake and is not found in humans. wikipedia.orgresearchgate.net
The following table provides a summary of the primary natriuretic peptides in mammals:
| Peptide Name | Primary Source | Key Functions |
| Atrial Natriuretic Peptide (ANP) | Cardiac Atria | Blood pressure and volume regulation |
| Brain Natriuretic Peptide (BNP) | Cardiac Ventricles | Cardiovascular homeostasis |
| C-type Natriuretic Peptide (CNP) | Brain, Endothelium | Neuropeptide, local regulator |
Specific Focus on Brain Natriuretic Peptide-32 in Rat Research Context
In the realm of scientific research, specific molecular forms of natriuretic peptides are often utilized to investigate their physiological and pathophysiological roles. Brain Natriuretic Peptide-32 (BNP-32) is one such form that is of particular interest in studies involving rat models.
A crucial distinction exists between the naturally occurring form of BNP in rats and the BNP-32 compound used in research. The predominant endogenous and secreted form of BNP in rats is a 45-amino acid peptide, referred to as rat BNP-45. nih.govnih.govoup.comahajournals.orgnih.gov This is in contrast to humans, where the mature, circulating form is BNP-32. nih.gov
The difference in the length of the peptide chain between species is due to variations in the processing of the prohormone, proBNP. nih.gov In rats, the cleavage of proBNP results in the 45-amino acid BNP-45. nih.govnih.gov In contrast, the commercially available "Brain Natriuretic Peptide-32 rat" is an amino-truncated version of the natural rat BNP-45. This synthetic or recombinant form is often used in experimental settings to mimic certain aspects of BNP activity or to investigate specific structure-function relationships. It is important for researchers to recognize that rat BNP-32 is a research tool and not the primary endogenous form of the hormone in this species.
The table below highlights the key differences between the endogenous and research forms of rat BNP:
| Molecular Form | Description | Primary Context |
| Rat BNP-45 | Predominant endogenous and secreted form in rats | Physiological studies of the native hormone |
| Rat BNP-32 | Amino-truncated form | Research compound for experimental studies |
The use of rat BNP-32 in research is driven by several factors. Rat models are widely used to study cardiovascular diseases, and administering exogenous BNP allows for the investigation of its therapeutic potential and physiological effects. atsjournals.org While rat BNP-45 is the native form, the use of the truncated BNP-32 allows for comparative studies with findings in humans, where BNP-32 is the active hormone.
Research using rat models has explored the effects of natriuretic peptides on various physiological processes. For instance, studies have investigated the behavioral effects of intracerebroventricular administration of natriuretic peptides, including their impact on learning and memory. nih.govnih.gov Furthermore, the natriuretic and cyclic GMP responses to different forms of BNP have been compared in spontaneously hypertensive rats to understand their relative potencies and mechanisms of action. The development of transgenic mouse models overexpressing BNP has provided genetic evidence for its role in regulating blood pressure, cardiac weight, and even skeletal growth. oup.com These studies, often utilizing specific BNP forms like BNP-32, are crucial for dissecting the complex signaling pathways and tissue-specific effects of this important hormone.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSKSHHAEYGHSB-LBCJMRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H239N47O44S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745570 | |
| Record name | PUBCHEM_71308564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-20-1 | |
| Record name | PUBCHEM_71308564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biosynthesis of Brain Natriuretic Peptide in Rattus Norvegicus
Gene Expression and Transcriptional Regulation of NPPB in Rat Tissues
The expression of the Nppb gene is a complex and highly regulated process, primarily occurring within the heart but also detected in other tissues. The transcriptional control of Nppb is influenced by a variety of physiological and pathological stimuli, ensuring a responsive mechanism to maintain cardiovascular stability.
Cardiac-Specific Expression Profiles in Rat Atria and Ventricles
In the rat heart, both Atrial Natriuretic Peptide (Nppa) and Brain Natriuretic Peptide (Nppb) genes are expressed in the atrial and ventricular myocardium during embryonic and fetal development. nih.gov Following birth, while Nppa expression significantly decreases in the ventricles, both genes continue to be expressed in the heart. nih.gov Under normal conditions in adult rats, Nppb gene expression is considerably higher in the atria compared to the ventricles. One study observed that in control group rats, BNP gene expression was 18-fold higher in the right atrium and 6-7 fold higher in the left ventricle and left atrium compared to the right ventricle. nih.gov However, upon cardiac stress, such as in cardiac hypertrophy, the ventricular expression of both Nppa and Nppb is strongly upregulated. nih.govmdpi.com
The regulation of Nppb expression is intricate, involving interactions between its promoter and a distal regulatory region. nih.gov This dynamic expression is crucial for the heart's adaptive response to changing physiological demands.
Extra-Cardiac BNP mRNA and Protein Expression in Rat
While the heart is the primary source of BNP, its expression has been identified in other tissues, although there are some conflicting findings, particularly regarding the brain. Initial studies identified BNP in porcine brain tissue, leading to its name. nih.gov However, subsequent research has indicated no detectable levels of BNP in the rat brain, suggesting species-specific tissue distribution. mdpi.com
Conversely, BNP and its receptor, NPR-A, have been found in the dorsal root ganglion of rats, and their expression is elevated in conditions like chronic nonbacterial prostatitis. nih.gov Evidence also points to the presence of BNP in the spinal cord, although at much lower concentrations than in the heart. nih.gov Specifically, the concentration of immunoreactive BNP in the spinal cord was found to be approximately 0.057 pmol/g. nih.gov This suggests that BNP may have localized functions within the nervous system, separate from its systemic cardiovascular roles.
Factors Influencing NPPB Gene Transcription in Rat Myocardium
The transcription of the Nppb gene in the rat myocardium is influenced by a multitude of factors, reflecting its central role in the response to cardiac stress.
| Influencing Factor | Effect on NPPB Gene Transcription | Research Findings |
| Mechanical Stretch | Increased transcription. | Mechanical overload is a key driver of Nppb expression. Studies have shown that increased atrial pressure leads to a significant rise in BNP mRNA levels. ahajournals.org This response is mediated by stretch response elements in the Nppb promoter. nih.gov |
| Humoral Factors | Varies depending on the factor. | Hormones and other signaling molecules play a significant role. For instance, thyroid hormone (T3) treatment has been shown to increase BNP mRNA levels and promoter activity. nih.gov Endothelin-1 (B181129) (ET-1) and transforming growth factor-beta 1 (TGF-β1) are also implicated in the myocardial synthesis of BNP. nih.gov |
| Ischemia and Hypoxia | Increased transcription. | Ischemia and reperfusion events lead to an increase in BNP mRNA content in the myocardium. nih.gov Hypoxia also induces Nppb expression, a process involving the hypoxia-inducible factor-1 (HIF-1). oup.com |
| Cytokines | Increased transcription. | Pro-inflammatory cytokines can upregulate cardiac BNP at both the transcriptional and translational levels. nih.gov |
The transcriptional regulation of Nppb is a complex interplay of these factors, often involving transcription factors like GATA-4 and signaling pathways such as those involving protein kinase C and tyrosine kinases. nih.govahajournals.org
Post-Translational Processing of ProBNP in Rat
Following transcription and translation, the prohormone, proBNP, undergoes a series of post-translational modifications to yield the biologically active BNP and other related peptides. This processing is a critical step in determining the final hormonal output.
Cleavage Enzymes and Pathways (e.g., Furin and Rat BNP-45 formation)
In rats, proBNP is processed differently than in humans, leading to the formation of a 45-amino acid peptide, BNP-45. This contrasts with the 32-amino acid BNP found in humans. mdpi.com The primary enzyme responsible for this cleavage in rats is furin, an intracellular endoprotease. mdpi.comnih.gov
The structural differences in the proBNP sequence between rats and humans dictate the cleavage site. In rat proBNP, a furin consensus sequence (R-X-X-R) is present at a different location, leading to cleavage at Arg50-Ser51 and the generation of BNP-45. mdpi.com This peptide, BNP-45, is the major storage and circulating form of BNP in rats. nih.govnih.gov
Formation of Truncated and Modified BNP Forms
Beyond the primary cleavage event, further modifications and truncations of BNP can occur, leading to a variety of BNP-related peptides in circulation. While research on these specific forms in rats is less extensive than in humans, the existence of truncated forms like BNP 3-32 and BNP 5-32 is plausible, arising from the action of enzymes such as dipeptidyl-peptidase IV, which can cleave N-terminal amino acids. ecrjournal.com
Glycosylation is another significant post-translational modification that affects proBNP processing. Glycosylation of proBNP can influence its cleavage by enzymes like furin. nih.gov Studies in other species have shown that decreased glycosylation of proBNP can lead to increased processing and higher levels of mature BNP. nih.gov While the specific glycosylation sites and their precise impact on rat proBNP processing are an area of ongoing investigation, it is a critical regulatory step.
Bioactivity of Processed and Truncated Rat BNP Variants
The biological activity of Brain Natriuretic Peptide (BNP) in Rattus norvegicus is not solely attributable to the full-length BNP-32 peptide. Post-translational processing and subsequent enzymatic cleavage in the circulation result in various truncated forms, each exhibiting distinct bioactivity profiles. The processing of proBNP can yield different mature peptides, and these are further metabolized into variants with altered, often attenuated, but sometimes enhanced, biological effects.
Neprilysin is known to cleave the peptide ring of natriuretic peptides, which is generally considered essential for their biological activity. Cleavage of the ring structure typically leads to inactivation of the peptide. nih.gov Studies have shown that preventing this degradation through NEP inhibition can augment the effects of BNP. nih.gov
Dipeptidyl Peptidase-IV acts by cleaving the N-terminal dipeptide from BNP(1-32), resulting in the formation of BNP(3-32). nih.gov This truncated variant has been shown to possess reduced, though not entirely eliminated, biological activity compared to the intact peptide. In vivo studies have indicated that while BNP(3-32) can still stimulate cGMP production, its natriuretic, diuretic, and vasodilatory effects are diminished relative to BNP(1-32). nih.gov
Conversely, some truncated forms may exhibit enhanced bioactivity. Research in mice has identified a C-terminally truncated variant, BNP(1-30), which is generated through the action of endothelin-converting enzyme-1. nih.gov This metabolite has demonstrated a greater potency in stimulating guanylyl cyclase receptors and producing a more significant reduction in mean arterial blood pressure when compared to BNP(1-32). nih.gov While this specific finding was in mice, it highlights the potential for truncated BNP variants to have significant and varied biological effects.
The diverse bioactivities of these processed and truncated forms underscore the complexity of the natriuretic peptide system in regulating cardiovascular and renal homeostasis.
Interactive Data Table: Bioactivity of Rat BNP-32 and its Variants
| Peptide Variant | Modifying Enzyme | Effect on Bioactivity | Research Finding |
| BNP(3-32) | Dipeptidyl Peptidase-IV (DPP-IV) | Reduced | The natriuretic, diuretic, and vasodilatory activity of BNP(3-32) is reduced compared to BNP(1-32). nih.gov |
| BNP(1-30) | Endothelin-converting enzyme-1 | Increased (in mice) | In vivo, BNP(1-30) reduced mean arterial blood pressure more significantly than BNP(1-32). nih.gov |
| NEP-cleaved fragments | Neprilysin (NEP) | Inactivated | Cleavage within the peptide ring by NEP is understood to inactivate the peptide. nih.gov |
Interactive Data Table: Research Findings on Rat BNP Variant Bioactivity
| Research Focus | Key Finding | Organism | Reference |
| N-terminal truncation | DPP-IV cleaves BNP(1-32) to BNP(3-32), which has reduced but still present activity. | In vitro / In vivo | nih.govnih.gov |
| C-terminal truncation | BNP(1-30) is a more potent vasodilator than BNP(1-32). | Mouse | nih.gov |
| Enzymatic Degradation | Neprilysin inhibition prevents the generation of inactive BNP fragments in circulation. | Rat | nih.gov |
| Storage and Secretion | The major stored and secreted form in the rat heart is a 45-amino acid BNP. | Rat | nih.gov |
Receptor Interactions and Intracellular Signaling Mechanisms of Rat Brain Natriuretic Peptide 32
Natriuretic Peptide Receptor-A (NPR-A) Binding and Activation by Rat BNP-32
The principal receptor for BNP-32 is the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). nih.govnih.gov This receptor is a transmembrane protein that, upon ligand binding, activates its intracellular guanylyl cyclase domain. nih.gov Both Atrial Natriuretic Peptide (ANP) and BNP bind to and activate NPR-A, initiating a cascade of physiological effects aimed at reducing blood pressure and managing fluid volume. nih.govnih.gov
Ligand Binding Characteristics and Affinity in Rat Cells/Tissues
Studies on rat tissues have revealed complex binding characteristics of natriuretic peptides to NPR-A. The general rank order of affinity for NPR-A is ANP > BNP >> C-type Natriuretic Peptide (CNP). nih.gov
Research using rat kidney papillary tissue and cloned rat NPR-A from PC12 cells has shown an interesting phenomenon. While rat ANP (rANP) exhibits a single high-affinity binding site, porcine BNP-32 (pBNP-32), which is often used in rat studies, displays two distinct binding affinities: one of high affinity and another of lower affinity. nih.gov This has led to the hypothesis that the oligomerization state of the NPR-A receptor, rather than the existence of different receptor isoforms, may be responsible for this observed binding heterogeneity. nih.gov
| Peptide | Tissue/Cell Type | Binding Affinity (pKi/pKd) | Binding Model |
|---|---|---|---|
| rANP28 | Rat Kidney Papillae | 10.22 ± 0.01 | Single High-Affinity Site |
| pBNP32 | Rat Kidney Papillae | 9.4 ± 0.1 | Two-Site Model |
| 7.5 ± 0.1 | |||
| rANP28 | Cos-P Cells (transfected with rat NPR-A) | 10.4 ± 0.1 | Single High-Affinity Site |
| pBNP32 | Cos-P Cells (transfected with rat NPR-A) | 9.74 ± 0.05 | Two-Site Model |
| 7.8 ± 0.1 |
Guanylate Cyclase Activation and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production
The binding of BNP-32 to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylate cyclase catalytic domain. nih.gov This activation leads to the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP). nih.govnih.gov
Studies in various rat brain areas, including the median eminence, subfornical organ, and choroid plexus, have demonstrated that BNP activates particulate guanylate cyclase in a concentration-dependent manner. nih.gov The resulting elevation in intracellular cGMP levels is the foundational mechanism for the central actions of both BNP and ANP. nih.gov The effective concentration for half-maximal activation (ED50) for both peptides in these brain regions ranges from 5 to 7 x 10⁻⁷ M. nih.gov This increase in cGMP is the primary trigger for the subsequent downstream signaling events that mediate the physiological effects of BNP. nih.govnih.gov
Natriuretic Peptide Receptor-B (NPR-B) Interactions
Natriuretic Peptide Receptor-B (NPR-B) is another member of the guanylyl cyclase-coupled receptor family. However, its primary ligand is C-type Natriuretic Peptide (CNP). oup.com While both ANP and BNP show high specificity and potent activation for NPR-A, their interaction with NPR-B is significantly weaker. oup.com The ligand preference for NPR-B is CNP >> ANP ≈ BNP. Therefore, under normal physiological conditions in the rat, BNP-32 primarily signals through NPR-A, and its direct interactions with NPR-B are considered minimal.
Downstream cGMP-Dependent Signaling Cascades in Rat Cells
The elevation of intracellular cGMP following NPR-A activation by rat BNP-32 initiates several downstream signaling cascades. These pathways are crucial for translating the initial receptor-binding event into a cellular response.
Protein Kinase G (PKG) Pathways
A major effector of cGMP is cGMP-dependent Protein Kinase (PKG). nih.gov In neonatal rat cardiac myocytes, BNP-induced cGMP elevation leads to the activation of PKG. nih.gov This has been demonstrated by observing the phosphorylation of downstream targets like phospholamban (PLB). nih.gov The activation of the BNP/cGMP/PKG pathway has been shown to be a common mechanism for cytoprotection in these cells. nih.gov Furthermore, in cultured rat myocytes, the natriuretic peptide/cGMP/PKG cascade has been found to promote mitochondrial biogenesis and fat oxidation by upregulating key metabolic regulators. nih.govelsevierpure.com
Ion Channel Modulation (e.g., Large Conductance Calcium-Activated Potassium (BKCa) Channels in Rat Neuronal Cells)
The cGMP/PKG pathway can also modulate the activity of various ion channels. In the context of rat neurons, BNP can influence neurotransmission. jci.org For instance, in rat stellate ganglia neurons, BNP acts to decrease intracellular calcium transients, which can affect neurotransmitter release. jci.org While direct modulation of Large Conductance Calcium-Activated Potassium (BKCa) channels by BNP-32 in rat neurons is a plausible mechanism given the known effects of cGMP/PKG on ion channels, specific studies detailing this direct link are still emerging. However, it is established that BKCa channels in neonatal rat intracardiac ganglion neurons are activated by increases in intracellular calcium and contribute to action potential repolarization. nih.gov Furthermore, studies on rat hippocampal neurons show that the activity of BKCa channels can be modulated by the cellular redox state, indicating their sensitivity to various intracellular signaling molecules. nih.gov
Other Intracellular Signaling Pathways (e.g., MAPK)
Beyond the canonical cGMP pathway, evidence suggests that rat BNP-32 can also modulate other intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The p38 MAPK signaling pathway, in particular, has been implicated in mediating some of the effects of BNP. For instance, in mouse and human adipocytes, cardiac natriuretic peptides, including BNP, can activate p38 MAPK to induce the brown fat thermogenic program. nih.gov This activation appears to be downstream of cGMP and protein kinase G (PKG). nih.gov
Furthermore, in the context of cardiac hypertrophy, endogenous BNP has been shown to attenuate this condition by influencing the p38 MAPK/Smad signaling pathway. mdpi.com This suggests a complex interplay between the natriuretic peptide system and other signaling cascades in the heart. While the precise mechanisms of how rat BNP-32 engages the MAPK pathway are still under investigation, it highlights a broader signaling potential for this peptide beyond its well-established role in cGMP production.
Role of Natriuretic Peptide Clearance Receptor (NPR-C) in Rat BNP-32 Metabolism
The natriuretic peptide clearance receptor (NPR-C) plays a critical role in the metabolism and clearance of rat BNP-32 from the circulation. oup.comnih.gov Unlike NPR-A and NPR-B, NPR-C lacks an intracellular guanylyl cyclase domain and does not primarily signal through cGMP production. nih.gov Its main function is to bind and internalize natriuretic peptides, including rat BNP-32, targeting them for lysosomal degradation. nih.govnih.gov
NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with similar high affinity. nih.gov The process of clearance involves receptor-mediated endocytosis. nih.govnih.gov Upon binding of rat BNP-32, the NPR-C-ligand complex is internalized into the cell, effectively removing the peptide from the extracellular fluid and circulation. nih.gov This mechanism is crucial for regulating the local and systemic concentrations of natriuretic peptides, thereby modulating their physiological effects. oup.com
Physiological and Homeostatic Roles of Brain Natriuretic Peptide 32 in Rat Models
Cardiovascular System Regulation
BNP-32 plays a crucial role in the intricate regulation of the cardiovascular system in rats. Its actions are multifaceted, influencing vascular tone, systemic blood pressure, and cardiac function to maintain hemodynamic stability.
Vasodilatory Effects on Rat Vasculature (e.g., isolated rat aortic strips)
Studies have shown that the vasodilatory response can be influenced by the specific form of the peptide. For instance, truncated forms of BNP have been found to elicit reduced vasodilatory effects compared to the full-length BNP-32 peptide. nih.gov This highlights the structural importance of the peptide for its full biological activity. The vasodilatory action of BNP-32 is a key mechanism through which it helps to lower vascular resistance and blood pressure.
Regulation of Blood Pressure and Systemic Vascular Resistance in Rats
A primary physiological role of BNP-32 in rat models is the reduction of blood pressure and systemic vascular resistance. nih.gov This hypotensive effect is a direct consequence of its vasodilatory actions and its influence on fluid and electrolyte balance. nih.gov By relaxing arterial smooth muscle, BNP-32 decreases the total peripheral resistance that the heart must pump against.
The significance of BNP-32 in blood pressure control is underscored by studies on genetically modified rat models. Research involving BNP-knockout Dahl salt-sensitive rats revealed that the absence of BNP leads to the development of adult-onset hypertension. nih.gov Conversely, overexpression of the BNP prohormone (proBNP) in spontaneously hypertensive rats has been shown to prevent the elevation of blood pressure. nih.gov These findings confirm that endogenous BNP-32 is a critical component of the body's natural defense against high blood pressure. In studies with conscious spontaneously hypertensive rats, rat BNP-32 demonstrated significant depressor responses. Furthermore, in response to pressure overload from renovascular hypertension, rats show increased plasma BNP levels, suggesting a compensatory mechanism to counteract the rise in blood pressure. nih.gov
| Rat Model | Condition | Key Finding | Reference |
|---|---|---|---|
| Dahl Salt-Sensitive Rats | BNP-Knockout | Developed adult-onset hypertension. | nih.gov |
| Spontaneously Hypertensive Rats | proBNP Overexpression | Prevented blood pressure elevation. | nih.gov |
| Rats with Renovascular Hypertension | Pressure Overload | Showed elevated plasma BNP levels. | nih.gov |
Effects on Cardiac Output and Ventricular Function
BNP-32 exerts significant influence on cardiac performance, generally acting to reduce cardiac workload. The peptide can lead to a decrease in cardiac output, which is attributed to a reduction in central venous pressure and preload. nih.gov This effect stems from BNP-32's ability to promote natriuresis and diuresis, thereby decreasing blood volume.
Beyond its hemodynamic effects, BNP-32 is deeply involved in the structural integrity and function of the ventricles. In pathological conditions such as cardiac hypertrophy, plasma BNP levels are often elevated. nih.gov Studies on ovariectomized rats fed a high-fat diet, a model for menopause and obesity, showed that increased plasma BNP levels were associated with cardiomyocyte hypertrophy, indicating that the BNP system is activated in response to cardiac remodeling. nih.gov Furthermore, in a rat model of chemically-induced pulmonary hypertension, which leads to right heart failure, plasma BNP-32 levels were found to correlate with the progression of ventricular hypertrophy and the severity of the disease. researchgate.net In Dahl salt-sensitive rats with a genetic deletion of BNP, increased left ventricular mass was observed even before the onset of overt hypertension, suggesting a direct protective role of BNP against adverse cardiac remodeling. nih.gov
| Group | Time Point | Plasma BNP-32 (ng/ml) |
|---|---|---|
| Control | - | 0.45 ± 0.03 |
| MCT-Treated | 7 Days | 0.82 ± 0.1 |
| 14 Days | 2.47 ± 0.08 | |
| 21 Days | 4.81 ± 0.2 |
Data from a study on chemically induced pulmonary hypertension in Sprague Dawley rats. researchgate.net
Renal Physiology
The kidneys are a primary target for the physiological actions of BNP-32, where it plays a critical role in regulating salt and water balance.
Natriuretic and Diuretic Actions in Rats
A hallmark function of BNP-32 in rats is its potent natriuretic (excretion of sodium in urine) and diuretic (excretion of water in urine) effects. nih.gov These actions are fundamental to its role in reducing blood volume and, consequently, blood pressure. BNP-32 achieves this by inhibiting sodium reabsorption in the kidney tubules.
Research comparing the full-length rat BNP-32 (also referred to as BNP 1-32) with a truncated form, BNP 8-32, has provided detailed insights into its renal actions. While both peptides demonstrated diuretic and natriuretic properties, the effects of BNP 1-32 were significantly more pronounced. nih.gov This suggests that the N-terminal portion of the peptide is important for its full renal bioactivity. The natriuretic and diuretic effects of BNP-32 are a cornerstone of the body's response to volume overload and hypertension.
| Parameter | BNP 1-32 (Change from Preinfusion) | BNP 8-32 (Change from Preinfusion) |
|---|---|---|
| Urinary Sodium Excretion | +433 ± 43 µEq/min | +171 ± 24 µEq/min |
Data reflects the increase in urinary sodium excretion following infusion of the respective peptides. nih.gov
Modulation of Renal Blood Flow and Glomerular Filtration Rate in Rats
In addition to its direct effects on tubular transport, BNP-32 also influences renal hemodynamics by modulating renal blood flow (RBF) and the glomerular filtration rate (GFR). nih.gov BNP-32 generally increases both RBF and GFR. The increase in GFR is thought to be mediated by the dilation of the afferent (incoming) arterioles and constriction of the efferent (outgoing) arterioles of the glomerulus, which increases the pressure within the glomerular capillaries and enhances filtration.
Influence on Sodium Reabsorption in Rat Nephron
In the rat nephron, BNP-32 plays a significant role in regulating sodium balance. nih.gov Its primary action is to promote natriuresis, the excretion of sodium in the urine. youtube.com This is achieved by inhibiting sodium reabsorption, particularly in the inner medullary collecting duct. nih.gov The mechanism involves the coordinated inhibition of apical sodium channels and the basolateral Na+, K+-ATPase. nih.gov While the inner medullary collecting duct is the primary site of action, BNP can also affect sodium transport in more proximal segments of the nephron, especially at higher concentrations. nih.gov This natriuretic effect contributes to a decrease in blood volume through diuresis. youtube.com
The natriuretic peptide system, including BNP, also appears to interact with the renal dopaminergic system to modulate sodium and water reabsorption. nih.gov Studies suggest that a portion of the inhibitory effects of natriuretic peptides on sodium handling is dependent on the dopaminergic system. nih.gov
Neuroendocrine System Interactions
Effects on Renin-Angiotensin-Aldosterone System (RAAS) in Rats
BNP-32 exerts an inhibitory influence on the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade in blood pressure regulation. nih.govphysiology.org By opposing the actions of RAAS, BNP-32 contributes to vasodilation and a reduction in blood pressure. nih.gov The interaction is complex; while natriuretic peptides can directly suppress renin release, the systems are often inversely related. physiology.org However, in certain conditions like renovascular hypertension, both plasma renin concentration and natriuretic peptide levels can be elevated. physiology.org The inhibitory actions of BNP on the RAAS are a key component of its role in cardiovascular homeostasis. nih.gov
Central Nervous System Modulatory Functions in Rat (e.g., fear-motivated learning behavior, passive and active avoidance, amnesia)
In rat models, intracerebroventricular administration of porcine BNP-32 has demonstrated significant effects on learning and memory processes. nih.gov Research indicates that BNP-32 can facilitate the consolidation of passive avoidance responses and delay the extinction of active avoidance responses. nih.gov Furthermore, it has been shown to prevent amnesia induced by electroconvulsive shock. nih.govnih.gov These findings suggest that BNP-32 has a modulatory role in the central nervous system, particularly in fear-motivated learning behavior, and that there is no discernible difference in the biological activity between Atrial Natriuretic Peptide (ANP) and BNP in this regard. nih.gov
Involvement of Neurotransmitter Systems in Central Effects (e.g., dopaminergic, cholinergic, adrenergic)
The central effects of BNP-32 on learning and memory in rats are mediated by several key neurotransmitter systems. nih.gov The antiamnesic action of BNP-32 has been shown to be blocked by the administration of haloperidol (B65202) (a dopaminergic antagonist), atropine (B194438) (a cholinergic antagonist), phenoxybenzamine (B1677643) (an alpha-adrenergic antagonist), and propranolol (B1214883) (a beta-adrenergic antagonist). nih.gov This indicates that the beneficial effects of BNP-32 on memory consolidation are dependent on intact dopaminergic, cholinergic, and both alpha- and beta-adrenergic pathways. nih.govnih.gov Conversely, GABAergic, serotoninergic, and opioidergic blockers did not affect the antiamnesic action of the peptide. nih.gov
Table 1: Neurotransmitter Systems Involved in BNP-32 Central Effects in Rats
| Neurotransmitter System | Role in BNP-32 Mediated Antiamnesia | Supporting Evidence |
| Dopaminergic | Essential for antiamnesic action | Blocked by haloperidol. nih.gov |
| Cholinergic | Essential for antiamnesic action | Blocked by atropine. nih.gov |
| α-Adrenergic | Essential for antiamnesic action | Blocked by phenoxybenzamine. nih.gov |
| β-Adrenergic | Essential for antiamnesic action | Blocked by propranolol. nih.gov |
| GABAergic | Not involved | Ineffective blockade. nih.gov |
| Serotoninergic | Not involved | Ineffective blockade. nih.gov |
| Opioidergic | Not involved | Ineffective blockade. nih.gov |
Anti-Fibrotic and Anti-Hypertrophic Actions in Rat Organs (e.g., heart)
BNP-32 demonstrates significant anti-fibrotic and anti-hypertrophic properties in the heart of rat models. It is considered an anti-fibrotic factor, and there is evidence for its role as a local regulator of ventricular structure and function, independent of cardiac load and pressure. In response to ventricular pressure overload, the absence of BNP leads to a marked increase in focal fibrotic lesions. BNP also modulates the expression of transforming growth factor (TGF)-β, a key promoter of fibrosis and cardiac hypertrophy. nih.gov Furthermore, BNP can inhibit de-novo collagen synthesis. nih.gov These actions collectively contribute to the protective effects of BNP against adverse cardiac remodeling.
Regulation of Vascular Endothelial Cell Migration in Rats
In rat models, BNP has been shown to regulate the migration of vascular endothelial cells. ahajournals.org Specifically, rat BNP-45, a major circulating form of BNP in rats, inhibits fetal calf serum-stimulated migration of cultured rat aortic endothelial cells in a concentration-dependent manner. ahajournals.orgahajournals.org This inhibitory effect is likely mediated through a cGMP-dependent process, as the inhibition of migration is paralleled by an increase in cellular cGMP levels. ahajournals.org
Potential Role in Cardiometabolic Regulation (e.g., fat metabolism, glucose handling)
Brain Natriuretic Peptide-32 (BNP-32) in rat models is emerging as a significant player in the regulation of energy metabolism, extending its recognized cardiovascular functions to include influences on fat metabolism and glucose homeostasis. svemonline.org Research indicates that natriuretic peptides, including BNP, can stimulate fatty acid mobilization from adipose tissue and their subsequent oxidation by skeletal muscles. svemonline.org This positions the heart as an endocrine organ capable of influencing metabolic balance through the secretion of these peptides. svemonline.org
Fat Metabolism
BNP-32 exerts potent lipolytic effects, influencing the breakdown of fats in adipose tissue. nih.gov Studies have shown that both Atrial Natriuretic Peptide (ANP) and BNP are powerful mediators of lipolysis in adipocytes. nih.gov This process appears to be mediated through a cGMP-dependent mechanism, independent of the cAMP signaling pathway typically activated by the sympathetic nervous system. nih.gov Notably, insulin (B600854), a major inhibitor of lipolysis, does not counteract the lipolytic effect induced by ANP, suggesting a distinct regulatory pathway for natriuretic peptides. nih.govahajournals.org
The lipolytic action of BNP is thought to have a bidirectional relationship with adiposity; lower levels of BNP may lead to reduced lipolysis and contribute to obesity. nih.gov Conversely, the elevated BNP levels seen in severe heart failure might contribute to the cardiac cachexia, or muscle wasting, observed in these patients. nih.gov In rat models, a reduction in ANP and C-type Natriuretic Peptide (CNP) mRNA levels has been observed in the hearts of obese rats compared to controls, supporting the link between natriuretic peptides and fat metabolism. nih.gov Furthermore, natriuretic peptides may influence the distribution of body fat, with higher levels being associated with a more favorable adiposity profile, characterized by lower visceral and liver fat. nih.gov The rate of lipolysis can vary between different fat depots, with visceral fat generally showing the highest rate of breakdown. nih.gov
Summary of BNP-32 Effects on Fat Metabolism
| Metabolic Process | Effect of BNP-32 | Key Findings in Rat/Related Models | Citation |
|---|---|---|---|
| Lipolysis | Stimulatory | Acts as a potent mediator of lipolysis in adipocytes via a cGMP-dependent mechanism. | nih.gov |
| Adipose Tissue Browning | Promotes | Infusion of BNP into mice increased the expression of uncoupling protein 1, a mediator of thermogenic energy expenditure. | nih.gov |
| Body Fat Distribution | Modulates | Higher natriuretic peptide levels are associated with lower visceral and liver fat. | nih.gov |
Glucose Handling
BNP-32 also plays a role in glucose homeostasis and insulin sensitivity. Studies in mouse models of diabetes have shown that BNP can protect against diabetic cardiomyopathy by improving mitochondrial function and reducing oxidative stress. nih.gov In these models, exogenous BNP administration was found to preserve mitochondrial respiratory capacity and prevent the development of diabetic cardiomyopathy. nih.gov
Furthermore, research on high-fat diet-fed mice demonstrated that BNP infusion improves whole-body insulin sensitivity. koreascience.kr Specifically, BNP administration significantly blocked the high-fat diet-induced increase in hepatic glucose production during clamp tests. koreascience.kr This suggests that BNP can directly impact the liver's response to insulin. In line with this, studies on mice with a genetic deficiency in ANP signaling showed signs of whole-body insulin resistance, particularly when fed a high-fat diet, highlighting the importance of the natriuretic peptide system in maintaining glucose tolerance. nih.gov Although a low level of circulating natriuretic peptides is often observed in metabolic diseases like obesity and type 2 diabetes, the precise causal relationship is still under investigation. svemonline.org
Impact of BNP-32 on Glucose Homeostasis in Rodent Models
| Model | Intervention | Observed Effect on Glucose Handling | Citation |
|---|---|---|---|
| Diabetic Mice (Streptozotocin-induced) | Exogenous BNP | Prevented development of diabetic cardiomyopathy, inhibited mitochondrial oxidative stress. | nih.gov |
| High-Fat Diet-Fed Mice | BNP Infusion | Improved whole-body insulin sensitivity and blocked HFD-induced hepatic glucose production. | koreascience.kr |
| db/db Mice | 12-week BNP Infusion | Improved insulin and glucose tolerance; was associated with reduced lipid accumulation in the liver and skeletal muscle. | svemonline.org |
| ANP-deficient Mice on High-Fat Diet | Genetic Knockout | Exhibited clear signs of whole-body insulin resistance and reduced insulin sensitivity. | nih.gov |
Pathophysiological Involvement of Brain Natriuretic Peptide 32 in Rat Disease Models
Cardiovascular Disease Models
BNP-32 is intricately involved in the cardiovascular system's response to pathological conditions. Rat models of cardiovascular disease have been instrumental in elucidating the multifaceted roles of this peptide.
Hypertensive Heart Disease and Cardiac Remodeling in Rats
In Spontaneously Hypertensive Rat (SHR) models, which are genetically predisposed to hypertension, the role of BNP-32 has been extensively studied. criver.com These rats exhibit a progression of hypertensive heart disease, including cardiac remodeling and fibrosis. ahajournals.org Studies have shown that while a metabolite of BNP-32, BNP(1-30), can reduce systolic blood pressure and improve markers of heart failure in a severe hypertension model, BNP-32 itself showed no significant effect in a 3-day infusion study. nih.gov However, long-term cardiac overexpression of proBNP, the precursor to BNP-32, has been shown to prevent the development of hypertensive heart disease in SHRs. This was achieved through the use of an adeno-associated virus (AAV9) vector, which led to sustained cardiac proBNP expression, resulting in reduced systolic and diastolic blood pressure for up to nine months. ahajournals.org This long-term elevation of BNP also led to a reduction in left ventricular thickness, mass, and end-systolic dimensions, along with an increase in ejection fraction. ahajournals.org Interestingly, some rats with extended survival due to BNP treatment developed extensive left atrial thrombosis. nih.gov
Furthermore, a single intravenous injection of an AAV9 vector encoding for rat proBNP has been demonstrated to significantly prolong the survival of aged SHRs with established overt hypertensive heart disease. nih.gov This intervention arrested the deterioration of cardiac function and prevented the development of congestive heart failure. nih.gov These findings suggest that chronic supplementation of BNP could be beneficial in managing uncontrolled hypertension that is often associated with cardiac remodeling. nih.gov
Heart Failure Pathogenesis and Progression in Rat Models
Heart failure is characterized by the activation of several neurohormonal systems, including the natriuretic peptide system. nih.gov In rat models of heart failure, BNP-32 levels are often elevated, reflecting the heart's response to increased ventricular wall stress and damage. nih.gov The precursor to BNP-32, proBNP, is cleaved into the biologically active BNP-32 and the N-terminal fragment, NT-proBNP. nih.gov In patients with heart failure, BNP(1-32) is a minor component in the plasma as it is rapidly truncated. nih.gov
Studies using rat models of myocardial damage induced by isoproterenol (B85558) have shown a significant increase in serum BNP levels, which corresponds to the extent of myocardial necrosis and alterations in left ventricular function. nih.gov This elevation in BNP reflects the heart's attempt to counteract the detrimental effects of heart failure through its diuretic, natriuretic, and vasodilatory properties. nih.gov
Pulmonary Hypertension and Right Heart Failure in Rats
In rat models of pulmonary hypertension, often induced by monocrotaline (B1676716) (MCT), BNP-32 levels are a key indicator of disease progression and severity. oup.commdpi.com MCT administration leads to pulmonary vascular remodeling, increased vascular resistance, and consequently, right ventricular hypertrophy and failure. mdpi.com
Studies have demonstrated a significant, time-dependent increase in plasma BNP-32 levels in rats treated with MCT. oup.com For instance, plasma BNP levels in control rats were 0.45±0.03 ng/ml, while in MCT-treated rats, the levels rose to 0.82±0.1 ng/ml at 7 days, 2.47±0.08 ng/ml at 14 days, and 4.81±0.2 ng/ml at 21 days. oup.com Notably, rats that succumbed to right heart failure on day 21 had plasma BNP levels approximately three times higher than the surviving rats at the same time point, highlighting BNP-32 as a marker of disease severity. oup.com The increase in BNP from the right ventricle tissue in these models provides targeted information on the myocardial stress induced by pulmonary arterial hypertension. nih.gov
| Time Point | Plasma BNP-32 Level (ng/ml) in MCT-treated Rats |
| Control | 0.45 ± 0.03 |
| 7 Days | 0.82 ± 0.1 |
| 14 Days | 2.47 ± 0.08 |
| 21 Days | 4.81 ± 0.2 |
| 21 Days (Non-survivors) | 11.93 ± 0.1 |
| Data from a study on monocrotaline-induced pulmonary hypertension in rats. oup.com |
Myocardial Ischemia and Hypoxia Responses in Rat Heart
Myocardial ischemia and hypoxia are potent stimuli for the release of BNP-32 from the rat heart. nih.gov In isolated perfused rat heart models, hypoxia has been shown to cause a significant increase in BNP release, independent of mechanical work. nih.govnih.gov
One study using a Langendorff heart preparation demonstrated that as the oxygen concentration in the perfusate decreased, the BNP level in the perfusate significantly increased. nih.gov For example, at an oxygen concentration of 10.1 mg/L, the BNP level was 76.2 ± 10.8 pg/mL, and at 6.0 mg/L, it rose to 88.0 ± 20.0 pg/mL, compared to a control level of 24.3 ± 1.9 pg/mL. nih.gov However, as hypoxia became more severe and the heart fatigued, BNP release decreased. nih.gov This suggests that oxygen tension is a primary signal for BNP secretion. nih.gov Experimental ischemia in the rat heart leads to an immediate increase in BNP release that correlates with the duration of the ischemic event. nih.gov
Ventricular Arrhythmias in Rat Models and Related Molecular Expression
In rat models of ventricular arrhythmias (VA) induced by substances like barium chloride, the expression of BNP in the myocardium is significantly increased. nih.govresearchgate.net This increase is associated with the duration of the arrhythmia and is thought to be a response to the myocardial stress and potential for sudden cardiac death. mdpi.comnih.gov
Research has shown that the expression of both BNP and Endothelin-1 (B181129) (ET-1) protein and mRNA increases in the myocardium of rats with VA. nih.govmdpi.com Interestingly, the expression of Transforming Growth Factor-beta 1 (TGF-β1) protein remained unchanged in these models. nih.govmdpi.com Further investigation using receptor blockers suggested that both ET-1 and TGF-β1 might be involved in regulating the synthesis of BNP in the myocardium during VA. nih.govresearchgate.net When ET-1 and TGF-β1 receptor blockers were administered, BNP expression in the left ventricle myocardium was downregulated. nih.govnih.gov These findings point to a complex interplay of these molecules in the heart's response to life-threatening arrhythmias.
Renal Disease Models
The role of BNP-32 in renal disease, particularly in the context of ischemia-reperfusion (I/R) injury, has also been investigated in rat models. Acute kidney injury is a common complication of cardiovascular surgery, with renal I/R injury being a major contributing factor. nih.gov
A study using a rat model of renal I/R injury investigated the potential reno-protective effects of BNP. nih.gov The results indicated that pretreatment with rat BNP-32 did not preserve the glomerular filtration rate (GFR) following ischemia. nih.gov Both the I/R injury group and the BNP-pretreated group showed a significant decrease in GFR compared to the control group. nih.gov Furthermore, there was no significant difference in the levels of urinary neutrophil gelatinase-associated lipocalin (uNGAL), a biomarker of acute kidney injury, between the I/R and BNP-treated groups. nih.gov This suggests that, at least in this specific model, BNP-32 does not offer significant protection against acute renal ischemia-reperfusion injury. nih.gov
| Group | Baseline GFR (mL/min) | Post-ischemia GFR at 30 min (mL/min) | Post-ischemia GFR at 3h (mL/min) |
| Control | 1.07 ± 0.55 | 1.29 ± 0.97 | 1.79 ± 0.44 |
| I/R Injury | 0.88 ± 0.51 | 0.08 ± 0.04 | 0.30 ± 0.17 |
| BNP Pretreatment | 1.03 ± 0.59 | 0.06 ± 0.05 | 0.32 ± 0.12 |
| Data from a study on renal ischemia-reperfusion injury in rats. nih.gov |
Neurological and Pain Models
Neuropathic Pain Modulation (e.g., Trigeminal Ganglia in Chronic Constriction Injury models)
Recent studies indicate that Brain Natriuretic Peptide (BNP) and its receptor, natriuretic peptide receptor-A (NPR-A), are widely distributed in various tissues, including the trigeminal ganglion. physiology.orgphysiology.orgnih.gov The BNP-NPR-A pathway has been implicated in both acute and chronic pain. physiology.orgphysiology.orgnih.gov In a rat model of trigeminal neuralgia induced by chronic constriction injury (CCI) of the infraorbital nerve, researchers observed an upregulation of both BNP and NPR-A. physiology.orgphysiology.orgnih.gov
This upregulation was accompanied by a downregulation of the large-conductance Ca2+-activated K+ (BKCa) channel's mRNA and protein. physiology.orgphysiology.orgnih.gov Patch clamp experiments revealed that BKCa currents were significantly diminished in rats that underwent the CCI procedure. physiology.orgphysiology.org Interestingly, the application of BNP increased these reduced BKCa currents in the CCI rats. physiology.orgphysiology.orgnih.gov These findings suggest that BNP and NPR-A may function as endogenous pain relievers in this model of neuropathic pain. physiology.orgphysiology.orgnih.gov The modulation of the BNP/NPR-A/BKCa channel pathway in the trigeminal ganglia is now being considered as a potential strategy for the treatment of trigeminal neuralgia. physiology.orgphysiology.orgnih.gov Furthermore, intrathecal injection of BNP has been shown to down-regulate the expression of GFAP and CR3/CD11b in the spinal cord of a nonbacterial prostatitis rat model, thereby inhibiting chronic pain. nih.gov
Table 1: Gene and Protein Expression Changes in Trigeminal Ganglia of ION-CCI Rats
| Molecule | Change in Expression | Functional Implication | Reference |
|---|---|---|---|
| Brain Natriuretic Peptide (BNP) | Upregulation | Potential endogenous pain relief | physiology.org, physiology.org, nih.gov |
| Natriuretic Peptide Receptor-A (NPR-A) | Upregulation | Potential endogenous pain relief | physiology.org, physiology.org, nih.gov |
| Large-conductance Ca2+-activated K+ (BKCa) channel | Downregulation | Contributes to neuronal hyperexcitability | physiology.org, physiology.org, nih.gov |
Behavioral Alterations in Rat Brain (e.g., avoidance learning, amnesia)
The influence of BNP-32 extends to the central nervous system, where it can modulate learning and memory processes. Studies involving intracerebroventricular administration of porcine BNP-32 in rats have demonstrated its effects on avoidance behavior and amnesia. nih.gov In one study, porcine BNP-32 was found to facilitate the consolidation of passive avoidance responses and delay the extinction of active avoidance responses. nih.gov It also showed a protective effect against amnesia induced by electroconvulsive shock. nih.gov
Further research into the mechanisms behind these behavioral effects suggests the involvement of several neurotransmitter systems. nih.gov The antiamnesic action of porcine BNP-32 was blocked by pretreatment with dopaminergic, cholinergic, alpha-, and beta-adrenergic receptor blockers, but not by naloxone, bicuculline, or methysergide. nih.gov This indicates that the influence of BNP-32 on learning and memory is likely mediated by dopaminergic, cholinergic, and adrenergic systems. nih.gov Similarly, the delaying effect of porcine BNP-32 on the extinction of active avoidance behavior was also found to be mediated through dopaminergic and alpha- and beta-adrenergic pathways. nih.gov
Table 2: Effect of Neurotransmitter Blockers on the Antiamnesic Action of pBNP-32 in Rats
| Blocker | Neurotransmitter System | Effect on pBNP-32 Antiamnesic Action | Reference |
|---|---|---|---|
| Haloperidol (B65202) | Dopaminergic | Blocked | nih.gov |
| Atropine (B194438) | Cholinergic | Blocked | nih.gov |
| Phenoxybenzamine (B1677643) | Alpha-adrenergic | Blocked | nih.gov |
| Propranolol (B1214883) | Beta-adrenergic | Blocked | nih.gov |
| Naloxone | Opiateergic | Ineffective | nih.gov |
| Bicuculline | GABAergic | Ineffective | nih.gov |
| Methysergide | Serotoninergic | Ineffective | nih.gov |
Other Systemic Conditions in Rat Models (e.g., Type 1 Diabetes)
The pathophysiological involvement of BNP-32 has also been investigated in the context of systemic conditions like Type 1 Diabetes. In a rat model of prediabetes induced by a high-sucrose diet, which resulted in impaired glucose tolerance and hyperinsulinemia without obesity or hypertension, left ventricle hypertrophy was observed. nih.gov In this model, brain natriuretic peptide was identified as the most prominent early marker for these cardiac changes. nih.gov
In rat models where Type 1 Diabetes is induced by streptozotocin, diabetic cardiomyopathy often develops. nih.gov While some treatments may not affect fasting insulin (B600854) and glucose levels in these diabetic rats, they can still mitigate diabetic cardiomyopathy by targeting pathways involving oxidative stress, inflammation, and apoptosis. nih.gov The natriuretic peptide system is a key area of interest in understanding the link between the metabolic disruptions of diabetes and subsequent cardiac complications. nih.gov
Research Methodologies for Studying Brain Natriuretic Peptide 32 in Rats
Detection and Quantification Techniques
Accurate measurement of BNP-32 levels in different biological matrices is fundamental to understanding its function. Several highly sensitive and specific techniques are employed for this purpose.
Enzyme-Linked Immunosorbent Assays (ELISA) for Rat BNP-32 in Biological Samples
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for quantifying rat BNP-32 in various biological samples, including plasma, serum, tissue extracts, and cell culture supernatants. innov-research.comantibodies-online.com The most common format is the sandwich ELISA, which utilizes a pair of antibodies that bind to different epitopes on the BNP-32 molecule.
The general principle involves a 96-well microplate pre-coated with a polyclonal antibody specific for rat BNP-32. innov-research.comantibodies-online.com When standards or samples containing BNP-32 are added to the wells, the peptide is captured by the immobilized antibody. Following an incubation period, a second, biotinylated polyclonal antibody that also recognizes rat BNP-32 is introduced. This second antibody "sandwiches" the BNP-32. After washing away unbound materials, a streptavidin-peroxidase (SP) conjugate is added, which binds to the biotinylated antibody. innov-research.comantibodies-online.com Finally, a chromogen substrate is introduced, and the peroxidase enzyme catalyzes a color change. The intensity of the color, which is proportional to the amount of BNP-32 present, is measured using a microplate reader at a specific wavelength, typically 450 nm. antibodies-online.comantibodies.com
Commercial ELISA kits for rat BNP-32 are widely available and offer varying detection ranges and sensitivities. For example, some kits have a detection range of 15.6-1,000 pg/ml with a sensitivity of 5.3 pg/ml, while others may have a range of 0.031-2 ng/mL with a minimum detection limit of 0.031 ng/mL. antibodies-online.combiocat.com The assay time for these kits is typically around 3 to 5 hours. antibodies-online.combiocat.com
Table 1: Comparison of Rat BNP-32 ELISA Kit Specifications
| Feature | Kit 1 | Kit 2 | Kit 3 |
| Detection Range | 20 pg/ml - Not specified innov-research.com | 0.031-2 ng/mL antibodies-online.com | 15.6-1,000 pg/ml biocat.com |
| Sensitivity | 20 pg/ml innov-research.com | 0.031 ng/mL antibodies-online.com | 5.3 pg/ml biocat.com |
| Sample Types | Plasma, serum, tissue, cell culture samples innov-research.com | Plasma, serum, tissue extract, cell culture samples antibodies-online.com | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids biocat.com |
| Assay Time | Approx. 5 hours innov-research.com | Approx. 5 hours antibodies-online.com | 3 hours biocat.com |
| Method | Quantitative sandwich enzyme immunoassay innov-research.com | Quantitative sandwich enzyme immunoassay antibodies-online.com | Double-antibody Sandwich biocat.com |
This table is for illustrative purposes and represents data from various commercially available kits.
Radioimmunoassays and High-Performance Liquid Chromatography (HPLC) for Peptide Level Measurement and Molecular Form Analysis
Radioimmunoassay (RIA) is another highly sensitive technique used for the quantification of natriuretic peptides. While some studies have utilized RIAs for rat BNP, it's important to note that the primary circulating form of BNP in rats is BNP-45, not BNP-32. elsevierpure.comnih.gov Specific RIAs have been developed for rat BNP-45, using this peptide as the standard and a radiolabeled version as the tracer. elsevierpure.comnih.gov These assays have demonstrated inter-assay and intra-assay coefficients of variation of 12% and 6%, respectively. elsevierpure.comnih.gov
High-Performance Liquid Chromatography (HPLC) is often coupled with RIA to separate and identify different molecular forms of BNP. nih.gov This combination has been instrumental in discovering that in the rat cardiac atrium, the major forms of BNP are the 45-amino acid peptide (BNP-45) and a larger precursor, gamma-BNP, which consists of 95 residues. nih.gov The use of reverse-phase HPLC, in conjunction with immunoaffinity chromatography, allows for the isolation and subsequent sequencing of these different peptide forms. nih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) offers unparalleled specificity for the identification and quantification of peptides like BNP-32. nih.gov This technique can distinguish between different forms of BNP that may cross-react in immunoassays. pnas.org By combining immunoaffinity purification with nano-liquid chromatography (LC) and electrospray ionization Fourier transform ion cyclotron resonance (FT-ICR) MS, researchers can achieve highly accurate mass measurements. nih.gov
The use of a stable isotope-labeled internal standard of BNP-32 allows for precise quantification through isotope dilution MS. nih.govpnas.org This approach has revealed that in some pathological conditions, such as severe heart failure in humans, the levels of circulating BNP-32 detected by MS can be significantly lower than those measured by immunoassays, suggesting the presence of other cross-reactive forms of BNP. nih.govpnas.org While much of the detailed MS work has focused on human BNP, the principles are applicable to rat studies, especially for confirming the identity of BNP forms and for quantifying them with high precision. nih.govnih.gov
Molecular Biology Techniques
To understand the regulation of BNP-32 production, researchers employ molecular biology techniques to study the expression of its gene, Nppb.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative PCR for mRNA Expression
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to detect the presence of specific mRNA molecules. wikipedia.org It involves the reverse transcription of RNA into complementary DNA (cDNA), which is then amplified by PCR. wikipedia.orgyoutube.com This method has been used to demonstrate the expression of BNP mRNA in various rat tissues, such as the inner ear. nih.gov
Quantitative PCR (qPCR), also known as real-time PCR, allows for the quantification of mRNA levels. nih.gov This technique monitors the amplification of the target cDNA in real-time, typically using fluorescent probes. Competitive RT-PCR is a variation where a known amount of a synthetic competitor RNA is co-amplified with the target RNA, allowing for absolute quantification. nih.gov These quantitative methods are crucial for studying changes in Nppb gene expression in response to different physiological or pathological stimuli.
Western Blotting for Protein Expression and Specificity Confirmation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. researchgate.netresearchgate.net The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest, in this case, rat BNP. researchgate.netresearchgate.net The binding of the primary antibody is then detected using a secondary antibody conjugated to an enzyme or a fluorescent dye. nih.gov
This technique allows researchers to confirm the presence of BNP protein and to assess changes in its expression levels in various tissues under different experimental conditions. researchgate.netresearchgate.net For example, Western blotting has been used to show increased BNP protein expression in the dorsal root ganglia of rats in a model of chronic nonbacterial prostatitis. researchgate.net It has also been employed to analyze changes in BNP protein levels in the heart of hypertensive rats undergoing different exercise training protocols. researchgate.net The specificity of the antibodies used in Western blotting is critical, and purified polyclonal or monoclonal antibodies against rat BNP-32 are available for this purpose. assaypro.com
In Vitro Experimental Models
In vitro models provide a controlled environment to study the direct effects of BNP-32 on specific cell types and tissues, minimizing the systemic complexities of a whole organism.
Isolated Rat Cell Cultures
The use of isolated rat cell cultures allows for detailed examination of the cellular and molecular mechanisms of BNP-32 action.
Cardiomyocytes and Cardiac Fibroblasts: Studies on cultured cardiac fibroblasts have shown that BNP can inhibit collagen synthesis and stimulate matrix metalloproteinases (MMPs), suggesting a role in regulating myocardial structure. nih.govnih.gov Specifically, BNP has been found to inhibit the proliferation of fibroblasts induced by transforming growth factor-beta (TGF-beta) and the production of collagen 1 and fibronectin. nih.gov BNP mRNA has been detected in cardiac fibroblasts, and these cells secrete BNP-32. nih.govnih.gov
Endothelial Cells: In cultured rat aortic endothelial cells, both Atrial Natriuretic Peptide (ANP) and BNP have been shown to inhibit the synthesis and release of endothelin-1 (B181129) (ET-1) in a dose-dependent manner. nih.gov This inhibitory effect is mediated through the generation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Furthermore, both ANP and rat BNP-45 have been demonstrated to inhibit the migration of cultured rat aortic endothelial cells, an effect also linked to increased cellular cGMP levels. ahajournals.org
Vascular Smooth Muscle Cells (VSMCs): Rat BNP-32 binds to natriuretic peptide receptors on rat vascular smooth muscle cells and induces cGMP accumulation. caymanchem.com Studies comparing the effects of different natriuretic peptides on VSMCs from the pulmonary artery and thoracic aorta have revealed differing antiproliferative and antihypertrophic effects, suggesting phenotypic differences between these cells. nih.gov For instance, the antiproliferative effects of BNP and ANP are more pronounced in thoracic aorta SMCs, while C-type natriuretic peptide (CNP) is more effective in pulmonary artery SMCs. nih.gov The process of isolating and culturing aortic VSMCs can significantly alter the expression of natriuretic peptide receptors, which may impact experimental outcomes. nih.gov
Neuronal Cells: While BNP is primarily produced in the heart, its presence and effects within the central nervous system are also of interest. genscript.comnih.gov Studies have shown that BNP can influence neuronal function and may have neuroprotective effects. nih.gov For example, BNP has been implicated in neuroprotection following brain injury. nih.gov
Table 1: Effects of BNP-32 on Isolated Rat Cell Cultures
| Cell Type | Key Findings | References |
| Cardiac Fibroblasts | Inhibits collagen synthesis, stimulates matrix metalloproteinases (MMPs), inhibits TGF-beta induced proliferation. | nih.govnih.gov |
| Endothelial Cells | Inhibits endothelin-1 (ET-1) synthesis and release, inhibits cell migration via cGMP. | nih.govahajournals.org |
| Vascular Smooth Muscle Cells | Binds to receptors, induces cGMP accumulation, exhibits differential antiproliferative/antihypertrophic effects depending on vascular bed. | caymanchem.comnih.govnih.gov |
| Neuronal Cells | Implicated in neuroprotection following brain injury. | nih.gov |
Organ Bath Studies with Isolated Rat Tissues
Organ bath studies using isolated tissues, such as aortic strips, allow for the examination of the direct physiological effects of BNP-32 on tissue contractility and function.
Aortic Strips: BNP-32 has been shown to induce relaxation of norepinephrine-precontracted isolated rat aortic strips. caymanchem.com This vasorelaxant effect is a hallmark of natriuretic peptides and is crucial for their role in blood pressure regulation.
In Vivo Rat Models for Functional Studies
In vivo rat models are indispensable for understanding the integrated physiological and pathophysiological roles of BNP-32 in a whole-animal context.
Transgenic and Gene Delivery Approaches to Modulate Rat BNP Levels
Genetic manipulation provides a powerful tool to investigate the long-term consequences of altered BNP levels.
BNP Gene Delivery: Studies have demonstrated that BNP gene delivery to the left ventricle in rats following an experimental myocardial infarction can reduce cardiac fibrosis, increase capillary density, and improve left ventricular function. nih.gov Furthermore, long-term cardiac proBNP delivery has been shown to improve both systolic and diastolic function and reduce left ventricular mass in spontaneously hypertensive rats. nih.gov
Pharmacological Interventions
Pharmacological tools that modulate the natriuretic peptide system are widely used to study the function of BNP-32.
Neutral Endopeptidase (NEP) Inhibitors: NEP is an enzyme that degrades natriuretic peptides. oup.com Inhibition of NEP with compounds like ONO-9902 has been shown to augment plasma ANP and BNP levels in rats with heart failure induced by coronary artery ligation. oup.comnih.gov Chronic treatment with NEP inhibitors can improve cardiac function in these models. oup.comnih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV inhibitors, such as vildagliptin (B1682220), are another class of drugs that can influence the natriuretic peptide system. nih.govdoi.org While some studies suggest DPP-4 inhibition does not significantly alter BNP levels in type 2 diabetes, others have shown that vildagliptin treatment can attenuate cardiac hypertrophy and BNP levels in rat models of heart failure. nih.govdoi.org
Receptor Blockers: The use of various receptor blockers has helped to elucidate the neurotransmitter systems involved in the central effects of BNP-32. For instance, studies have shown that dopaminergic, cholinergic, and alpha- and beta-adrenergic blockers can prevent the effects of centrally administered porcine BNP-32 on passive avoidance learning in rats, suggesting the involvement of these neurotransmitter systems. nih.govnih.gov
Table 2: Pharmacological Interventions Targeting the BNP System in Rats
| Intervention | Mechanism of Action | Key Findings in Rat Models | References |
| Neutral Endopeptidase (NEP) Inhibitors (e.g., ONO-9902) | Inhibit the degradation of natriuretic peptides. | Increased plasma ANP and BNP levels; improved cardiac function in heart failure. | oup.comnih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors (e.g., Vildagliptin) | Inhibit DPP-IV, which can degrade some peptides. | Attenuated cardiac hypertrophy and BNP levels in heart failure models. | doi.org |
| Receptor Blockers (e.g., Haloperidol (B65202), Atropine) | Block specific neurotransmitter receptors. | Blocked the behavioral effects of centrally administered BNP, indicating involvement of dopaminergic and cholinergic systems. | nih.govnih.gov |
Surgical and Chemical Induction of Disease States
Inducing specific diseases in rats allows for the study of BNP-32's role in various pathological conditions.
Monocrotaline-Induced Pulmonary Hypertension: A single injection of monocrotaline (B1676716) is a widely used method to induce pulmonary arterial hypertension (PAH) in rats, which progresses to right ventricular hypertrophy and failure. mdpi.comnih.gov This model is valuable for studying the changes in BNP levels and the therapeutic potential of interventions in the context of PAH and right heart disease. mdpi.comnih.gov
Chronic Constriction Injury (CCI): The CCI model of the sciatic nerve is used to study neuropathic pain. nih.govmdpi.comfrontiersin.org This model allows for the investigation of the role of inflammatory mediators and potential therapeutic interventions for neuropathic pain. nih.govnih.gov While not directly focused on BNP, this model is relevant for studying the broader context of injury and inflammation where natriuretic peptides may play a role.
Emerging Research Areas and Future Directions
Identification and Characterization of Novel Proteases and Processing Pathways for Rat BNP
The bioactivity of BNP is critically dependent on its proteolytic processing from the precursor, pro-BNP. While corin (B2432093) and furin have been identified as key convertases that cleave pro-BNP to the active BNP, the complete enzymatic cascade and regulatory mechanisms are still under investigation. nih.gov Future research will likely focus on identifying and characterizing other proteases involved in the processing and degradation of rat BNP. For instance, studies have already implicated neutral endopeptidase (NEP) and dipeptidyl peptidase-4 (DPP-IV) in the degradation of active BNP. nih.gov Furthermore, research in rat models has shown that angiotensin-converting enzyme (ACE) is involved in the in vivo metabolism of BNP. nih.gov Understanding the full spectrum of these proteases and their tissue-specific expression is essential for a complete picture of BNP metabolism.
A key area of investigation is how different physiological and pathological conditions modulate the activity of these proteases, thereby influencing the levels of active BNP. This includes exploring the regulation of these enzymes at the transcriptional, translational, and post-translational levels in response to stimuli such as cardiac stress, inflammation, and neurohormonal activation.
Elucidating the Role of Different Truncated Rat BNP Forms in Vivo
The processing of pro-BNP does not always result in the canonical active BNP-32. Various truncated forms of BNP have been identified in circulation, and their physiological relevance remains an active area of research. In rats, the major circulating form of BNP has been identified as BNP-45. nih.gov Studies using mass spectrometry have also detected various other truncated forms in rat circulation after the injection of non-glycosylated proBNP. nih.gov
A significant challenge is to determine whether these truncated forms are simply degradation products or if they possess unique biological activities. It is possible that some truncated forms may act as agonists or antagonists at natriuretic peptide receptors, or they may have entirely different signaling functions. Future in vivo studies in rats are needed to elucidate the specific roles of these different BNP forms in cardiovascular and renal regulation. This will involve the development of specific assays to measure these truncated forms and the use of synthetic peptides to test their biological effects in preclinical models. Research has also shown that rat BNP-45 has a lower affinity for the ANP C-receptor and is less potent in stimulating glomerular guanylate cyclase compared to rat ANP(99-126), suggesting it might signal through other second messengers besides cyclic GMP. nih.gov
Advanced Imaging Techniques for Rat BNP Receptor Distribution and Activity
Visualizing the distribution and activity of BNP receptors in vivo is crucial for understanding the tissue-specific actions of BNP. While autoradiography has been used to map ANP and BNP receptors in the rat brain, more advanced imaging techniques are emerging that offer higher resolution and the ability to study receptor dynamics in real-time. nih.gov
Techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) using radiolabeled BNP analogs or receptor-specific ligands hold great promise for non-invasively mapping the expression and activation of natriuretic peptide receptors in various organs of the rat. These advanced imaging modalities can provide valuable insights into how receptor distribution and signaling change in disease states and in response to therapeutic interventions.
Gene Editing and Conditional Knockout Models for Precise Functional Delineation of Rat BNP System
The advent of CRISPR-Cas9 technology has revolutionized the creation of genetically modified animal models. nih.govcriver.com The development of rat models with specific genetic modifications in the BNP system will be instrumental in precisely delineating its function. This includes the creation of conditional knockout rats where the gene for BNP or its receptors can be deleted in a tissue-specific and time-dependent manner. elsevierpure.comnih.govexlibrisgroup.com
These sophisticated genetic models will allow researchers to dissect the specific roles of BNP in different organs and cell types, overcoming the limitations of traditional global knockout models. For example, a cardiomyocyte-specific knockout of the BNP gene would allow for the investigation of the paracrine and autocrine actions of BNP within the heart, independent of its systemic endocrine effects.
Integration of Multi-Omics Data for Comprehensive Understanding of Rat Brain Natriuretic Peptide-32 System
A systems-level understanding of the BNP system requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com By combining these datasets, researchers can construct comprehensive molecular maps of the BNP signaling network and identify novel downstream targets and pathways.
For instance, transcriptomic and proteomic analyses of cardiac or renal tissue from rat models with altered BNP signaling can reveal changes in gene and protein expression that mediate the physiological effects of BNP. nih.govfrontiersin.org Integrating this with metabolomic data can provide insights into how BNP regulates cellular metabolism. This multi-omics approach will be crucial for identifying new biomarkers of BNP activity and for discovering novel therapeutic targets within the BNP pathway.
Therapeutic Implications of Modulating Rat Natriuretic Peptide System in Preclinical Models
The therapeutic potential of modulating the natriuretic peptide system is an area of intense research. mdpi.com Preclinical studies in rat models of cardiovascular and renal diseases are essential for evaluating the efficacy and safety of novel therapeutic strategies. This includes the development of more stable and potent BNP analogs, as well as drugs that inhibit the enzymes responsible for BNP degradation, such as neprilysin inhibitors. mdpi.com
Furthermore, research is exploring the therapeutic benefits of modulating the natriuretic peptide system in other conditions, such as experimental colitis in rats. nih.gov Studies in rat models of chronic renal insufficiency have shown that despite elevated circulating BNP levels, there is a compromised natriuretic response, which is associated with impaired expression of the NPR-A receptor and upregulation of the clearance receptor NPR-C in the kidney. nih.govresearchgate.net These preclinical findings in rats are critical for guiding the development of new treatments for human diseases.
Q & A
What are the optimal storage and handling conditions for BNP-32 rat to ensure stability in experimental settings?
BNP-32 rat (CAS 133448-20-1) should be stored as a lyophilized powder at -20°C for up to 3 years or 4°C for 2 years . For reconstituted solutions, use -80°C for 6 months or -20°C for 1 month , avoiding freeze-thaw cycles. Solubility varies: DMSO, ethanol, or DMF are recommended for in vitro use. For in vivo studies, prepare a stock solution (e.g., 50 mg/mL in DMSO) and dilute with solvents like PEG300 and Tween-80 to achieve working concentrations .
How can researchers address discrepancies in BNP-32 granule quantification across cardiac tissue studies?
Conflicting reports on secretory granule counts (e.g., A-type "mature" vs. B-type "dissolving" granules in rat cardiomyocytes) may arise from methodological differences. Standardize protocols using immunoelectron microscopy with polyclonal antibodies (e.g., Rabbit anti-BNP-32 Serum) and Protein-A/Gold (15 nm) labeling. Quantify granules in fixed fields (38 × 38 µm²) and apply non-parametric tests (e.g., Mann–Whitney U-test) to account for non-normal distributions .
What advanced techniques are recommended for detecting low-abundance BNP-32 in plasma or tissue samples?
Splitless nanoRPLC-ESI-MS coupled with vented columns enhances separation and sensitivity for BNP-32 and its proteolytic fragments. Optimize chromatography with C18 columns and gradient elution (e.g., 2–40% acetonitrile in 0.1% formic acid). For absolute quantification, use isotope-labeled internal standards and validate with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) to resolve low physiological concentrations (3–323 fmol/mL) .
How should experimental models be designed to study BNP-32's role in cardiac hypertrophy or heart failure?
Left renal artery ligation in rats induces pressure overload, mimicking human heart failure. Analyze left ventricular tissues at 60 days post-ligation using:
- Electron microscopy for granule distribution.
- Immunohistochemistry to localize BNP-32 and ANP.
- Morphometric analysis of cardiomyocyte area (µm²) and mitochondrial ultrastructure .
What methodological challenges arise when reconciling BNP-32's natriuretic effects across species?
While human studies show BNP-32 increases urinary sodium excretion via cGMP signaling , rat models require careful dosing (e.g., 0.25–0.50 pmol/kg/min) to avoid supraphysiological effects. Monitor fractional sodium reabsorption (lithium clearance method) and validate receptor activation using urinary cGMP levels .
How can researchers optimize in vivo delivery of BNP-32 in rodent models?
Use DMSO-based stock solutions diluted with PEG300 and Tween-80 for intraperitoneal or intravenous administration. Example formulation:
| Component | Volume (%) |
|---|---|
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Final concentration: 5 mg/mL. Filter-sterilize (0.22 µm) and administer immediately . |
What are the limitations of current immunoassays for detecting BNP-32 in preclinical studies?
Commercial assays may cross-react with proBNP or degradation products , leading to overestimation. Validate specificity using Western blotting with anti-BNP-32 antibodies or LC-MS/MS to distinguish intact BNP-32 from fragments. Reportedly, >50% of immunoreactive BNP in rat plasma may represent non-functional isoforms .
How do mitochondrial dynamics in cardiomyocytes correlate with BNP-32 expression in pathological states?
In hypertensive rat models, BNP-32 upregulation coincides with mitochondrial vacuolization and cristae disorientation. Classify mitochondria into:
Energized (normal cristae).
Orthodox (swollen matrix).
Vacuolated (myelin-like bodies).
Use transmission electron microscopy and quantitative morphometry to assess these changes .
What strategies improve BNP-32 recovery from complex biological matrices?
Immunoaffinity purification with monoclonal antibodies against the C-terminal region (e.g., residues 25–32) reduces matrix interference. Pre-treat samples with protease inhibitors (e.g., aprotinin) and avoid repeated thawing. For tissue extraction, homogenize in acid-ethanol (1:3 v/v) to stabilize peptides .
How can conflicting data on BNP-32's vasoactive properties be resolved?
Discrepancies in vasoconstriction/vasodilation effects may stem from ETB receptor cross-reactivity (e.g., BQ-3020 TFA, an ETB agonist, induces contraction). Use receptor knockout models or selective antagonists (e.g., RES-701-1 for ETB) to isolate BNP-32-specific pathways. Validate via cGMP ELISA in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
